2,4-Dimethylbenzene-1-sulfonyl isocyanate
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Overview
Description
2,4-Dimethylbenzene-1-sulfonyl isocyanate is an organic compound that contains a sulfonyl isocyanate group . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring .
Synthesis Analysis
Isocyanates, including this compound, are usually produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Another route to isocyanates entails addition of isocyanic acid to alkenes .Molecular Structure Analysis
The molecular structure of this compound is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Scientific Research Applications
Environmental Applications
- Oxidation of Sulfur Compounds : Studies have explored the photocatalytic treatment of sulfur compounds (e.g., methanethiol, dimethylsulfide) using various materials, including TiO2 and aromatic photosensitizers. These processes aim to reduce the malodorous and harmful effects of these compounds in industrial and water treatment plants. The research indicates different oxidation pathways and products depending on the materials used, highlighting the potential for environmental remediation techniques (Cantau et al., 2007).
Medicinal Chemistry Applications
- Pharmacological Effects of DMSO : Dimethyl sulfoxide (DMSO) exhibits a range of pharmacological effects that may be beneficial in treating tissue injury and compromised organ systems. These properties include improving blood flow, suppressing cytotoxicity from excess glutamate, and reducing inflammation, among others. The versatility of DMSO highlights the potential pharmacological applications of sulfur-containing compounds in addressing cardiac and central nervous system damage (Jacob & de la Torre, 2009).
Polymer and Material Science Applications
- Hydrogen Bonding in Mixtures : Research on dimethyl sulfoxide (DMSO) and its mixtures with other solvents has provided insights into hydrogen bonding interactions, crucial for understanding the dissolution properties and behavior of these mixtures in various applications. These studies are vital for applications in biotechnology, electrochemistry, and laser physics, where DMSO's role as a solvent and its interactions at the molecular level are critical (Kiefer et al., 2011).
Mechanism of Action
Target of Action
Isocyanates, such as 2,4-Dimethylbenzene-1-sulfonyl isocyanate, are highly reactive molecules that are known to react with a variety of biological targets. They are particularly reactive towards compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The reactivity of isocyanates is due to the electrophilic nature of the isocyanate group (-N=C=O). This group can undergo reactions such as nucleophilic addition and substitution . For instance, in the presence of a compound with an active hydrogen atom, the isocyanate group can react to form a carbamate linkage .
Biochemical Pathways
Isocyanates in general can interfere with protein function by modifying amino acid residues, potentially disrupting enzymatic activity and cellular signaling pathways .
Result of Action
Exposure to isocyanates can lead to a variety of health effects, ranging from respiratory irritation to sensitization and asthma, depending on the level and duration of exposure .
Action Environment
Environmental factors such as temperature, humidity, and pH can influence the reactivity and stability of isocyanates. For example, higher temperatures can increase the rate of reaction, while the presence of moisture can lead to hydrolysis of the isocyanate group .
Properties
IUPAC Name |
2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSCEBQAVDZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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